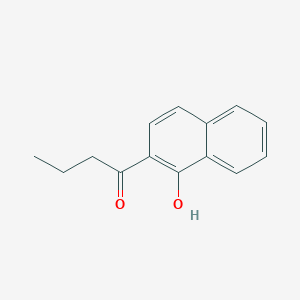

1-(1-Hydroxynaphthalen-2-yl)butan-1-one

Description

Contextualization within Hydroxylated Naphthalene (B1677914) and Ketone Chemistry

1-(1-Hydroxynaphthalen-2-yl)butan-1-one belongs to the class of aromatic ketones, specifically an acyl-substituted naphthol. The core structure consists of a naphthalene bicyclic aromatic system, which is substituted with both a hydroxyl (-OH) group and a butanoyl (-C(O)CH₂CH₂CH₃) group. The hydroxyl group at the C1 position and the butanoyl group at the C2 position of the naphthalene ring create a specific isomer with distinct chemical characteristics.

The chemistry of this compound is governed by the interplay of its functional groups. The hydroxylated naphthalene portion provides it with the properties of a phenol (B47542), such as acidity and susceptibility to electrophilic substitution, while the ketone group offers a site for nucleophilic attack and reactions at the alpha-carbon. The relative positions of these groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties.

Potential synthetic routes to this compound include the Fries rearrangement of 1-naphthyl butyrate (B1204436) or the Friedel-Crafts acylation of 1-naphthol (B170400) with butanoyl chloride. wikipedia.orgsigmaaldrich.com The Fries rearrangement, a classic organic reaction, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The reaction can be directed to favor either the ortho or para product by adjusting reaction conditions such as temperature. wikipedia.org In the case of 1-naphthyl butyrate, the ortho-rearrangement would yield the target compound. The Friedel-Crafts acylation, another cornerstone of organic synthesis, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com

Significance of Hydroxylated Naphthalene and Butanone Moieties in Contemporary Chemical Research

Both hydroxylated naphthalenes and ketones are pivotal structural motifs in modern chemical research, particularly in medicinal chemistry and materials science.

Hydroxylated Naphthalenes: The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a versatile platform in drug discovery. nih.govnih.gov The introduction of a hydroxyl group to form a naphthol significantly influences its biological activity. nih.gov Hydroxylated naphthalene derivatives have been shown to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov The hydroxyl group can participate in hydrogen bonding interactions with biological targets like enzymes and receptors, which is often a key determinant of a molecule's therapeutic efficacy. nih.gov Furthermore, naphthols are important intermediates in the synthesis of dyes, pigments, and antioxidants. researchgate.net

The combination of these two moieties in this compound suggests a molecule with potential biological activity, stemming from the hydroxylated naphthalene core, and a reactive handle for further chemical modification, provided by the butanone side chain.

Overview of Research Scope Pertaining to this compound

While specific research focused solely on this compound appears to be limited in publicly available literature, the established significance of its constituent parts outlines a clear potential for future investigation. The research scope for this compound can be logically inferred to encompass several key areas:

Synthetic Methodology: Exploration of efficient and stereoselective methods for its synthesis would be a primary research focus. This could involve optimizing the Fries rearrangement or Friedel-Crafts acylation conditions, or developing novel synthetic pathways.

Medicinal Chemistry: Given the broad biological activities of hydroxylated naphthalenes, a significant area of research would be the evaluation of this compound for various therapeutic properties. This would likely include screening for antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The butanone side chain could also be modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Materials Science: Naphthalene-based compounds have applications in organic electronics and as fluorescent probes. Research could explore the photophysical properties of this compound and its potential use in these areas.

Chemical Biology: The compound could be used as a chemical tool to probe biological processes. For instance, its ability to interact with specific enzymes or proteins could be investigated.

Structure

3D Structure

Properties

CAS No. |

6326-56-3 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(1-hydroxynaphthalen-2-yl)butan-1-one |

InChI |

InChI=1S/C14H14O2/c1-2-5-13(15)12-9-8-10-6-3-4-7-11(10)14(12)16/h3-4,6-9,16H,2,5H2,1H3 |

InChI Key |

ANGWXPBWGYBJER-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Hydroxynaphthalen 2 Yl Butan 1 One and Its Structural Analogues

Direct Acylation Strategies on Naphthol Scaffolds

Direct acylation of naphthols is a primary and efficient method for the synthesis of 1-(1-hydroxynaphthalen-2-yl)butan-1-one. This approach involves the introduction of an acyl group onto the naphthalene (B1677914) ring, with regioselectivity being a critical aspect of the synthesis.

Regioselective Ortho C-Acylation Techniques

The selective acylation at the ortho position to the hydroxyl group on the naphthol ring is a crucial transformation. A notable method involves the use of a modified zinc chloride catalyst supported on alumina (B75360) (ZnCl₂/Al₂O₃) under solvent-free microwave conditions. rsc.orgrsc.org This technique allows for the direct C-acylation of naphthol derivatives with carboxylic acids, leading to high yields of the ortho-acylated products. rsc.orgrsc.org The high regioselectivity is attributed to the solid catalyst's nature, which favors the reaction at the position adjacent to the hydroxyl group. rsc.orgrsc.org This method is presented as a practical and environmentally friendly alternative to traditional Friedel-Crafts reactions, which often require harsh conditions and produce a mixture of isomers. rsc.orgrsc.org

Friedel-Crafts Acylation of Naphthalene and Hydroxylated Naphthalene Derivatives

The Friedel-Crafts acylation is a classical and widely used method for the acylation of aromatic compounds, including naphthalene and its hydroxylated derivatives. sigmaaldrich.com This reaction typically employs an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst. sigmaaldrich.com The acylation of naphthalene itself can lead to a mixture of 1- and 2-acylnaphthalenes, and the distribution of these isomers is highly dependent on the reaction conditions. rsc.orgstackexchange.com

The choice of catalyst plays a pivotal role in directing the regioselectivity of Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used. masterorganicchemistry.comlibretexts.org In the case of naphthols, the hydroxyl group's directing effect, in combination with the catalyst, influences where the acyl group is introduced.

Recent advancements have focused on developing more selective and reusable catalysts. For instance, zinc chloride supported on alumina has been shown to be a highly regioselective catalyst for the ortho-C-acylation of phenols and naphthols. rsc.orgrsc.org This solid-supported catalyst offers advantages in terms of handling, recovery, and minimizing waste compared to traditional homogeneous Lewis acids. rsc.orgrsc.org The use of p-toluenesulfonic acid has also been reported for the selective α-alkylation of β-naphthol, demonstrating that Brønsted acids can also provide high regioselectivity in Friedel-Crafts type reactions. rsc.org

Table 1: Influence of Catalysis on Regioselectivity

| Catalyst | Substrate | Acylating Agent | Major Product | Reference |

|---|---|---|---|---|

| ZnCl₂/Al₂O₃ | Phenol (B47542)/Naphthol Derivatives | Carboxylic Acids | Ortho C-acylated product | rsc.orgrsc.org |

| p-Toluenesulfonic acid | β-Naphthol | Allylic Alcohols | α-Alkylated β-naphthol | rsc.org |

| Aluminum Chloride (AlCl₃) | Naphthalene | Acetyl Chloride | Mixture of 1- and 2-acetylnaphthalene | rsc.org |

The distribution of isomers in the Friedel-Crafts acylation of naphthalene is significantly influenced by various reaction parameters, including the solvent, temperature, and reaction time. rsc.orgstackexchange.com For the acetylation of naphthalene, the ratio of α- to β-isomers can change dramatically based on the reaction conditions. rsc.org

Kinetic studies on the Friedel-Crafts acetylation of naphthalene in 1,2-dichloroethane (B1671644) have revealed that the α/β isomer ratio is dependent on the concentration of the reactants and the reaction time. rsc.org Initially, the kinetically favored α-isomer is formed more rapidly, but over time, the thermodynamically more stable β-isomer can become the major product. stackexchange.comresearchgate.net The solvent also plays a crucial role; non-polar solvents tend to favor the formation of the α-isomer, while polar solvents can lead to a higher proportion of the β-isomer. stackexchange.com This is because the intermediate leading to the α-product is less stable and can revert to the starting materials, allowing for the eventual formation of the more stable β-product, especially in solvents where the intermediates are soluble. stackexchange.com

Table 2: Impact of Reaction Conditions on Isomer Distribution in Friedel-Crafts Acetylation of Naphthalene

| Solvent | Product Preference | Explanation | Reference |

|---|---|---|---|

| Non-polar (e.g., CS₂, C₂H₄Cl₂) | α-isomer (Kinetic control) | The α-product forms faster. | stackexchange.com |

| Polar (e.g., Nitrobenzene) | β-isomer (Thermodynamic control) | The α-product can revert to reactants, allowing the more stable β-product to form over time. | stackexchange.com |

Alternative Carbon-Carbon Bond Formation Methodologies

Beyond direct acylation, other catalytic methods for forming carbon-carbon bonds on hydroxyarenes are being explored to synthesize structural analogs of this compound.

Catalytic Functionalization of Hydroxyarenes (e.g., C(sp²)-H Cyclobutylation)

A novel approach for the functionalization of hydroxyarenes involves the catalytic C(sp²)-H cyclobutylation. nih.govsemanticscholar.orgrsc.org This method utilizes a silver-π-acid catalyst to enable the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes. nih.govsemanticscholar.orgrsc.org This reaction leads to the formation of 1,1,3-trisubstituted cyclobutanes with high chemo- and diastereoselectivity. nih.govsemanticscholar.orgrsc.org Both 1-naphthols and 2-naphthols have been shown to be suitable substrates for this transformation, affording the corresponding cyclobutane (B1203170) products in good to excellent yields. semanticscholar.org This methodology provides an atom-economic route to complex cyclobutane-containing phenolic compounds, which are valuable in medicinal chemistry. nih.govsemanticscholar.org

Synthesis of Precursors and Intermediates for this compound

The formation of the target ketone is predicated on the availability of its fundamental building blocks: a substituted naphthol and a suitable acylating agent derived from butanoic acid.

1-Hydroxynaphthalene (α-naphthol) is a critical precursor for the synthesis of this compound. It is an aromatic organic compound derived from naphthalene and serves as a foundational element in the production of various dyes, pesticides, and pharmaceuticals like nadolol. There are two primary industrial routes for its synthesis.

One major pathway involves the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to hydrolysis with sodium hydroxide (B78521) at high temperatures (around 300°C) to yield sodium 1-naphthoxide. Subsequent acidification of the sodium salt produces 1-hydroxynaphthalene. youtube.com

An alternative synthesis route begins with the hydrogenation of naphthalene to create tetralin. The tetralin is then oxidized to 1-tetralone, which subsequently undergoes dehydrogenation to form the final 1-hydroxynaphthalene product. Another method involves the hydrolysis of 1-naphthylamine (B1663977) by heating it with dilute sulfuric acid under pressure. youtube.com Furthermore, regioselective hydroxylation of naphthalene using hydrogen peroxide in specific acidic systems can yield α-naphthol with high isomeric purity. prepchem.com

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| Naphthalene | Sulfuric Acid, Sodium Hydroxide | Involves sulfonation of naphthalene followed by alkaline fusion and acidification. | youtube.com |

| Naphthalene | Hydrogen, Oxidation Catalyst, Dehydrogenation Catalyst | A multi-step process involving hydrogenation to tetralin, oxidation to 1-tetralone, and subsequent dehydrogenation. | |

| 1-Naphthylamine | Dilute Sulfuric Acid | Direct hydrolysis of the amino group to a hydroxyl group at high temperature and pressure. | youtube.com |

| Naphthalene | Hydrogen Peroxide, Acid System | A regioselective hydroxylation reaction that can produce α-naphthol with high purity. | prepchem.com |

The "butan-1-one" moiety of the target molecule is introduced via an acylation reaction, which requires an activated form of butanoic acid, such as butanoyl chloride or butyric anhydride.

Butanoyl Chloride (Butyryl Chloride): This acyl chloride is a highly reactive, colorless liquid used extensively in organic synthesis. cymitquimica.com It is typically prepared from butanoic acid. A common laboratory and industrial method involves the reaction of butanoic acid with thionyl chloride (SOCl₂). orgsyn.org This reaction is efficient, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed. orgsyn.org Theoretically, butanoyl chloride can be synthesized from butane (B89635) through a multi-step process involving radical bromination, elimination, hydroboration-oxidation to 1-butanol, oxidation to butanoic acid, and finally conversion to the acyl chloride using thionyl chloride. wyzant.com

Butyric Anhydride: As an alternative acylating agent, butyric anhydride is an important chemical intermediate. mdpi.com It can be synthesized through several methods. One approach involves the reaction of butanoic acid with butyryl chloride. prepchem.com Another significant industrial method is the reversible anhydride exchange reaction between butyric acid and acetic anhydride, often facilitated by reactive distillation to improve yield. mdpi.com It can also be prepared by reacting dry butyric acid with oxalyl chloride or by treating butanoic acid with methoxyacetylene. chemicalbook.comprepchem.com

| Compound | Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Butanoyl Chloride | Butanoic Acid | Thionyl Chloride (SOCl₂) | A standard method where butanoic acid is heated with thionyl chloride. | orgsyn.org |

| Butanoyl Chloride | Butanoic Acid | Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅) | Alternative methods for converting a carboxylic acid to an acyl chloride. | orgsyn.org |

| Butyric Anhydride | Butyric Acid, Acetic Anhydride | None (Reactive Distillation) | An anhydride exchange reaction, often performed in a reactive distillation column. | mdpi.com |

| Butyric Anhydride | Butanoic Acid | Butyryl Chloride | Heating molar quantities of the acid and its corresponding acyl chloride. | prepchem.com |

| Butyric Anhydride | Butanoic Acid | Oxalyl Chloride | Reaction performed under reflux conditions, though tar formation can occur. | prepchem.com |

Derivatization and Scaffold Modification of Hydroxynaphthalene-Ketone Systems

The hydroxynaphthalene-ketone framework is a valuable synthon for accessing a diverse range of more elaborate chemical structures. Its functional groups—the hydroxyl, the ketone, and the aromatic naphthalene core—provide multiple reaction sites for derivatization and scaffold modification.

The reactive nature of hydroxynaphthalene aldehydes and ketones allows them to serve as starting points for building fused ring systems. These reactions often involve cyclization and condensation processes to form complex polycyclic and heterocyclic structures. youtube.com For example, alkynyl aldehydes, which share reactivity patterns with the ketone group, are used as key reagents in cyclization reactions to construct a wide array of N-, O-, and S-containing heterocycles such as quinolines, pyrazoles, and furans. nih.gov Similarly, pyrimidine-4-carbaldehydes can be transformed into highly substituted pyrimidines and fused furo[3,2-d]pyrimidines. thieme-connect.de The synthesis of various heterocyclic compounds often relies on strategies like the cyclization of acyclic molecules followed by dehydration. youtube.com The Vilsmeier-Haack formylation of hydroxyquinolines can produce aldehydes that are then converted into fused heterocyclic systems, demonstrating a common strategy for scaffold elaboration. nih.gov

Hydroxynaphthaldehydes and related ketones are excellent precursors for synthesizing polydentate ligands, most notably through Schiff base condensation. science.gov A Schiff base is formed via the reaction of a primary amine with an aldehyde or ketone. researchgate.netresearchpublish.com Those derived from 2-hydroxy-1-naphthaldehyde (B42665) can act as bidentate, tridentate, or tetradentate ligands, capable of coordinating with a wide range of metal ions including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netresearchpublish.com The resulting metal complexes exhibit diverse geometries, such as square planar, tetrahedral, and octahedral. researchgate.netnih.gov For instance, Schiff bases have been synthesized by condensing 2-hydroxy-1-naphthaldehyde with amines like o-phenylenediamine (B120857) or 2-aminobenzothiazole (B30445) to create ligands that form stable complexes with various transition metals. researchgate.netresearchpublish.com The synthesis can often be carried out by simply refluxing the aldehyde and amine in a solvent like ethanol. researchpublish.commdpi.com

The naphthalene scaffold, particularly when functionalized, is a valuable building block for creating larger, supramolecular, and functionally complex molecules. researchgate.net The electronic and steric properties of the naphthalene unit can be harnessed to construct molecules with specific functions. For example, naphthalene-substituted salen ligands have been coordinated with platinum(II) and palladium(II) to create metallosalen complexes investigated for their biological activity. nih.gov The π-conjugated aromatic structure of the naphthalene moiety can enhance the electronic properties and DNA-binding affinity of these complexes. nih.gov Furthermore, naphthalene derivatives can be incorporated into ruthenium(II) polypyridyl complexes, where the naphthalene unit acts as a ligand that influences the photophysical and electrochemical properties of the final coordination compound. researchgate.net Such strategies are employed to design molecules with tunable luminescence and photocatalytic activity. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 1 Hydroxynaphthalen 2 Yl Butan 1 One

Mechanistic Investigations of Acylation Reactions

Acylation of the hydroxyl group in hydroxynaphthyl ketones is a key transformation. The formation of an ester, such as 1-butyryl-2-naphthyl butyrate (B1204436) from the corresponding naphthol, is often a precursor step for reactions like the Fries rearrangement, which ultimately introduces an acyl group onto the aromatic ring.

Catalysts are crucial in directing the outcome of acylation reactions involving naphthol derivatives. The choice of catalyst can determine whether acylation occurs at the hydroxyl group (O-acylation) or on the naphthalene (B1677914) ring (C-acylation).

Friedel-Crafts Acylation: In reactions analogous to the Friedel-Crafts acylation, Lewis acids like zinc chloride (ZnCl₂) supported on alumina (B75360) can catalyze the direct ortho-C-acylation of naphthols with carboxylic acids. rsc.org This method proceeds with high regioselectivity, favoring acylation at the position next to the existing hydroxyl group, and can be enhanced by microwave irradiation under solvent-free conditions. rsc.org

Base Catalysis: Traditional O-acylation is often performed in the presence of a base, such as pyridine (B92270) or an inorganic carbonate, which deprotonates the phenolic hydroxyl group, increasing its nucleophilicity towards an acylating agent like an acid chloride or anhydride (B1165640).

The table below summarizes the influence of different catalytic systems on the acylation of naphthol derivatives.

| Catalyst System | Acylating Agent | Primary Product Type | Selectivity | Reference |

| ZnCl₂/Al₂O₃ (Microwave) | Carboxylic Acids | ortho-C-acylated | High ortho selectivity | rsc.org |

| Pyridine | Acid Chlorides/Anhydrides | O-acylated (Ester) | High O-acylation | nih.gov |

| K₂CO₃ / KI | Alkenyl Halides | O-alkylated (Ether) | High O-alkylation | rsc.org |

This table illustrates how catalyst choice directs the regioselectivity of acylation and related reactions on naphthol substrates.

The regioselectivity of acylation on the naphthalene ring is heavily influenced by both electronic and steric factors.

Electronic Effects: The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. In 1-naphthol (B170400) derivatives, the C2 and C4 positions are electronically activated. The presence of the butanoyl group at the C2 position in 1-(1-hydroxynaphthalen-2-yl)butan-1-one deactivates this position, making the C4 position the most likely site for further electrophilic attack, such as C-acylation. Substituents on the naphthalene ring can further modify this reactivity; electron-donating groups enhance the ring's nucleophilicity, while electron-withdrawing groups decrease it. mdpi.com

Steric Effects: The steric bulk of the existing butanoyl group at the C2 position hinders the approach of electrophiles to the C1 hydroxyl group and the C3 position. In contrast, the C4 position is relatively unhindered. In palladium-catalyzed α-arylation of ketones, which is a related transformation, the use of bulky phosphine (B1218219) ligands on the catalyst is a key strategy to control selectivity and achieve high yields. organic-chemistry.org This highlights the general principle that steric hindrance around a reactive site can be manipulated by catalyst design to favor a specific outcome. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes Relevant to Naphthalene Derivatives

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, particularly naphthofurans. eurjchem.comresearchgate.net These reactions are of significant interest due to the prevalence of the naphthofuran scaffold in biologically active molecules. eurjchem.comchemistryviews.org

The most common cyclization pathway involves the nucleophilic attack of the hydroxyl oxygen onto an electrophilic carbon center formed from the ketone side chain. For instance, acid-catalyzed reactions can promote the formation of a carbocation, which is then trapped by the hydroxyl group. rsc.org

A prominent example is the synthesis of 2,3-dihydronaphthofurans. While not starting from this compound itself, analogous reactions of 1-naphthols with reagents like 3,4-dibromobutan-2-one (B1585525) can yield 2,3-dihydronaphtho[1,2-b]furan-2-yl ketones. rsc.org Similarly, treatment of 2-naphthol (B1666908) with aqueous glyoxal (B1671930) in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dihydronaphthofuran derivative. rsc.org

Some cyclization strategies relevant to hydroxynaphthyl ketones include:

Acid-Catalyzed Cyclization: Using acids like p-toluenesulfonic acid (p-TSA) can facilitate the dehydration and subsequent ring closure to form naphthofurans. rsc.org

Base-Catalyzed Cyclization: Bases can be used to deprotonate the phenol (B47542), which then acts as a nucleophile to displace a leaving group on the side chain, leading to ring formation. rsc.org

Metal-Catalyzed Cyclization: Transition metals, particularly copper and palladium, are used to catalyze the construction of naphthofuran rings from appropriate precursors. researchgate.net

Rearrangement reactions, such as the unprecedented rearrangement of an amide fragment following the cleavage of N-N bonds in acylhydrazones, have been observed in the synthesis of complex heterocycles from α-hydroxy ketones. rsc.org This indicates that under certain conditions, the ketone moiety can participate in complex cascades beyond simple cyclization. rsc.org

Chemoselective and Regioselective Transformations of the Ketone and Hydroxyl Functional Groups

The presence of two distinct functional groups, a ketone and a phenolic hydroxyl, necessitates chemoselective control in synthetic transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of the other. For instance, reducing the ketone to a secondary alcohol without affecting the hydroxylated aromatic ring is a common challenge. Catalytic hydrosilylation using a nickel-N-heterocyclic carbene (NHC) catalyst with triphenylsilane (B1312308) has been shown to be highly chemoselective for the ketone group in hydroxyketones, leaving the free hydroxyl group unaffected. nih.govnih.gov This provides a one-step method to generate a mono-protected diol from a hydroxyketone. nih.gov Conversely, the hydroxyl group can be selectively acylated or alkylated under basic conditions, leaving the ketone untouched.

Regioselectivity: This is particularly relevant for reactions on the naphthalene ring. As discussed (3.1.2), the hydroxyl group directs electrophiles primarily to the C4 position. For reactions involving the hydroxyl group itself, such as alkylation, regioselectivity can be an issue if other nucleophilic sites are present. In related dihydroxyacetophenones, cesium bicarbonate has been shown to be an effective base for mediating highly regioselective alkylation at the C4-hydroxyl group over the C2-hydroxyl group, which is influenced by intramolecular hydrogen bonding. nih.gov This principle applies to this compound, where the C1-hydroxyl is the primary site for O-alkylation.

The table below outlines examples of selective transformations.

| Reaction Type | Reagents/Catalyst | Selective Target | Outcome | Reference |

| Hydrosilylation | Ni-NHC, Ph₃SiH | Ketone | Selective reduction/protection of ketone | nih.govnih.gov |

| Alkylation | Alkyl Halide, CsHCO₃ | Hydroxyl Group | Selective O-alkylation | nih.gov |

| C-H Amination | Ag(I), Azodicarboxylate | Naphthalene Ring (C4) | Regioselective C-N bond formation | mdpi.com |

This table demonstrates methods for achieving chemoselective and regioselective functionalization of the different reactive sites within a hydroxynaphthyl ketone structure.

Catalytic Functionalization of Ketone Moieties (General Considerations for Carbonyl Transformations)

The ketone group is one of the most versatile functional groups in organic chemistry, and its catalytic functionalization is a cornerstone of modern synthesis. patsnap.compatsnap.com These transformations can be broadly categorized.

Reduction: Ketones are readily reduced to secondary alcohols. Beyond chemoselective hydrosilylation (3.3), catalytic hydrogenation using platinum, palladium, or nickel catalysts is effective. libretexts.org For complete deoxygenation to a methylene (B1212753) group (CH₂), methods like the Wolff-Kishner reduction (hydrazine, base, heat) are employed. libretexts.org

Carbon-Carbon Bond Formation: The α-carbon adjacent to the ketone is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile for C-C bond formation. Palladium-catalyzed α-arylation has become a general method for coupling ketone enolates with aryl halides to form α-aryl ketones. organic-chemistry.orgacs.org This transformation is highly dependent on the choice of palladium precursor and phosphine ligand. organic-chemistry.orgmdpi.com More advanced methods involve the merger of photoredox and organocatalysis to achieve direct β-functionalization of cyclic ketones. nih.gov

Catalytic Cycles: Carbonyl compounds are central to many catalytic cycles. patsnap.com For example, rhodium-catalyzed C-H functionalization can introduce α-acylalkyl groups to arenes, forming α-aryl ketones. acs.orgacs.org This process often uses a directing group to guide the catalyst to a specific C-H bond. acs.org In the context of this compound, the hydroxyl group itself could serve as an endogenous directing group for such transformations.

These general catalytic strategies provide a powerful toolkit for elaborating the structure of this compound, enabling its conversion into a wide array of more complex and potentially valuable derivatives.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis (Proton Chemical Shifts, Spin-Spin Coupling, and Integration)

The ¹H NMR spectrum of 1-(1-Hydroxynaphthalen-2-yl)butan-1-one is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the butyryl chain, and the phenolic hydroxyl proton. The integration of these signals confirms the number of protons in each chemical environment.

The aromatic region of the spectrum is expected to show complex multiplets for the six protons on the naphthalene ring. The proton on the carbon adjacent to the hydroxyl group (H-8) is anticipated to be significantly deshielded due to the anisotropic effect of the carbonyl group and the electronic effects of the hydroxyl group. The remaining aromatic protons will appear at chemical shifts typical for substituted naphthalenes.

The protons of the butyryl chain will exhibit characteristic splitting patterns. The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) is expected to appear as a triplet, coupled to the adjacent methylene group (β-CH₂). The β-CH₂ group will appear as a sextet, being coupled to both the α-CH₂ and the terminal methyl group (γ-CH₃). The terminal methyl group will be observed as a triplet, coupled to the β-CH₂ group. The phenolic hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OH | Variable (e.g., 9.0-10.0) | broad s | - | 1H |

| Aromatic-H | 7.0-8.5 | m | - | 6H |

| α-CH₂ | ~3.0 | t | ~7.2 | 2H |

| β-CH₂ | ~1.8 | sextet | ~7.4 | 2H |

| γ-CH₃ | ~1.0 | t | ~7.5 | 3H |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual values may vary.

¹³C NMR Spectroscopic Analysis (Carbon Chemical Shifts and Multiplicities)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of 14 distinct carbon signals are expected.

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 200-210 ppm. docbrown.info The carbon atom attached to the hydroxyl group (C-1) will also be significantly deshielded, appearing around 160 ppm. The other aromatic carbons will resonate in the typical range of 110-140 ppm. The carbons of the butyryl chain will appear in the aliphatic region of the spectrum, with the α-carbon being the most deshielded of the three due to its proximity to the carbonyl group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~205 |

| C-1 (C-OH) | ~160 |

| Aromatic-C | 110-140 |

| α-CH₂ | ~40 |

| β-CH₂ | ~18 |

| γ-CH₃ | ~14 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual values may vary.

Advanced NMR Techniques (e.g., 2D NMR for Connectivity and Stereochemistry)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would reveal the spin-spin coupling relationships between protons. For the butyryl chain, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons, confirming their connectivity. Correlations between the aromatic protons would also help in their specific assignments.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.

Infrared (IR) Spectroscopy (Vibrational Analysis of Characteristic Functional Groups)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aryl ketone. docbrown.info The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations of the butyryl chain will be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Broad, Strong |

| Aromatic C-H | Stretching | >3000 | Weak to Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| C=O (Aryl Ketone) | Stretching | 1680-1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Conjugational Effects)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the extended π-system of the hydroxynaphthyl ketone chromophore.

For a closely related compound, 1-(1-hydroxynaphthalen-2-yl)ethanone, broad absorption bands are observed at approximately 255 nm and 367 nm. medcraveonline.com These absorptions are attributed to π → π* transitions within the conjugated naphthalene ring system. The presence of the hydroxyl and carbonyl groups as auxochromes and chromophores, respectively, influences the position and intensity of these absorption maxima. The butyryl group is not expected to significantly alter the wavelengths of these electronic transitions compared to the ethanone (B97240) analogue. The polarity of the solvent can cause a shift in the absorption bands. medcraveonline.com

Expected UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition |

|---|---|

| ~255 | π → π* |

| ~367 | π → π* |

Note: Values are based on the closely related compound 1-(1-hydroxynaphthalen-2-yl)ethanone and may vary slightly.

Mass Spectrometry (Molecular Ion Determination and Fragmentation Pattern Analysis)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₄H₁₄O₂), the molecular weight is 214.26 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 214.

The fragmentation of the molecular ion is dictated by the functional groups present. A common fragmentation pathway for ketones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. In this case, two primary α-cleavage pathways are possible:

Loss of the propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion at m/z = 171. This acylium ion is expected to be a major peak.

Loss of the hydroxynaphthyl radical, leading to a fragment ion corresponding to the butyryl cation at m/z = 71.

Another characteristic fragmentation would be the McLafferty rearrangement, if sterically feasible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond, leading to the loss of propene and the formation of a radical cation at m/z = 172. Further fragmentation of the naphthyl-containing ions would also be observed.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 214 | [M]⁺ (Molecular Ion) |

| 171 | [M - C₃H₇]⁺ |

| 71 | [C₄H₇O]⁺ |

| 172 | Product of McLafferty Rearrangement |

X-ray Crystallography (Determination of Solid-State Molecular and Crystal Structures)

A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the specific compound this compound. The absence of a deposited crystal structure in these repositories means that detailed experimental data on its solid-state molecular and crystal structure is not available in the public domain.

Consequently, a detailed analysis of its crystallographic parameters cannot be provided. This includes fundamental data such as:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The mathematical group describing the symmetry of the crystal structure.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which are crucial for confirming the molecular geometry.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules are packed in the crystal.

Without experimental X-ray diffraction data, it is not possible to construct the data tables for crystallographic parameters, bond lengths, or hydrogen bond geometries that are typically included in this section. The determination of the precise three-dimensional arrangement of atoms in the solid state for this compound would require the growth of a suitable single crystal and subsequent analysis using single-crystal X-ray diffraction techniques.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of 1-(1-Hydroxynaphthalen-2-yl)butan-1-one at the molecular level. These methods allow for the detailed examination of its geometry, vibrational modes, and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the lowest energy arrangement of its atoms. The molecule consists of a rigid naphthalene (B1677914) ring system and a flexible butyl chain attached to the carbonyl group.

Conformational analysis focuses on the different spatial arrangements (conformers) that arise from the rotation around single bonds, particularly within the butanoyl side chain. Theoretical scans of the dihedral angles can identify various conformers. ulster.ac.uk For similar ketones, studies have shown that multiple stable or low-energy conformers can exist, separated by small energy barriers. ulster.ac.uk The most stable conformer is typically characterized by an asymmetrical orientation with respect to the aromatic ring. ulster.ac.uk The presence of an intramolecular hydrogen bond between the hydroxyl group at the C1 position of the naphthalene ring and the carbonyl oxygen of the butan-1-one moiety is a critical factor in stabilizing the preferred geometry.

Vibrational Frequency Calculations and Correlation with Experimental IR Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's bonds will vibrate, corresponding to the absorption peaks in an infrared (IR) spectrum. materialsciencejournal.org By comparing the theoretically calculated spectrum with an experimental one, chemists can confirm the molecular structure and the accuracy of the computational model.

The calculated vibrational frequencies are often scaled to correct for systematic errors inherent in the computational methods and to improve the match with experimental data. materialsciencejournal.org Key vibrational modes for this compound would include:

O-H Stretching: A broad band characteristic of the hydroxyl group, influenced by hydrogen bonding.

C-H Stretching: Vibrations from the aromatic naphthalene ring and the aliphatic butyl chain.

C=O Stretching: A strong, characteristic absorption for the ketone's carbonyl group, typically appearing around 1700-1725 cm⁻¹. docbrown.infoechemi.com

C=C Stretching: Multiple bands corresponding to the aromatic bonds within the naphthalene ring system.

The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of overlapping vibrations unique to the molecule. docbrown.info

Table 1: Predicted vs. Experimental Vibrational Frequencies This table is illustrative. Specific experimental data for this compound is required for a direct comparison.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 | - | Hydroxyl group stretching |

| ν(C-H) aromatic | ~3100-3000 | - | Naphthalene C-H stretching |

| ν(C-H) aliphatic | ~2980-2870 | - | Butyl chain C-H stretching |

| ν(C=O) | ~1715 | - | Carbonyl group stretching |

| ν(C=C) | ~1600-1450 | - | Aromatic ring stretching |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap Analysis)

Analysis of the electronic structure provides deep insights into the reactivity and electronic properties of a molecule. samipubco.com This is primarily achieved by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily over the electron-rich hydroxynaphthalene ring system. materialsciencejournal.org

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often centered on the more electrophilic parts of the molecule, such as the carbonyl group and the naphthalene ring. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter for determining a molecule's chemical stability and reactivity. pmf.unsa.ba A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap suggests the molecule is more reactive. mdpi.com Computational methods like DFT are used to calculate the energies of these orbitals and the resulting energy gap. samipubco.comresearchgate.net

Table 2: Frontier Molecular Orbital Data This table is illustrative and based on general principles of similar aromatic ketones. Specific calculations are needed for precise values.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ΔE = ELUMO - EHOMO |

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational modeling can be employed to explore the reaction pathways of this compound. This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.

Transition State Characterization and Energy Barrier Calculations

For a given chemical reaction, computational methods can identify the transition state , which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy barrier . A lower energy barrier indicates a faster reaction rate. For reactions involving naphthalene derivatives, such as oxidation or substitution, computational models can predict the most likely pathways by comparing the activation energies of different potential mechanisms. mdpi.com

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity of different sites within the this compound molecule. For instance, analysis of the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where chemical attacks are most likely to occur. The carbonyl carbon is an expected electrophilic site, while the oxygen atoms and the aromatic ring are nucleophilic centers.

Furthermore, these models can predict the selectivity (e.g., regioselectivity or stereoselectivity) of reactions. By calculating the energy barriers for reactions occurring at different positions on the molecule, it is possible to determine which product is favored to form.

Molecular Modeling of Chemical Interactions

Computational chemistry and theoretical studies provide invaluable insights into the behavior of molecules at the atomic level. For the compound this compound, molecular modeling techniques are instrumental in understanding its chemical interactions, particularly in the context of ligand-receptor binding and internal molecular forces such as intramolecular hydrogen bonds. These computational approaches allow for the simulation and analysis of molecular properties that can be difficult to observe experimentally.

Ligand-Receptor Interaction Simulations in Chemical Systems

Ligand-receptor interaction simulations are a cornerstone of computational chemistry, employed to predict and analyze the binding of a small molecule (the ligand) to a larger molecule, typically a protein (the receptor). This methodology is crucial in fields like drug discovery and materials science. While specific ligand-receptor interaction simulations for this compound are not extensively documented in publicly available research, the general principles of these simulations can be described.

These simulations typically involve a multi-step process:

Preparation of the Ligand and Receptor: The three-dimensional structures of both the ligand (this compound) and the receptor are required. These are often obtained from experimental data like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more detailed picture of the interaction, including the stability of the binding and the specific intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a hypothetical simulation involving this compound, researchers would be particularly interested in the role of the hydroxyl and carbonyl groups in forming hydrogen bonds with amino acid residues in the receptor's binding pocket. The naphthalene moiety would likely contribute to binding through hydrophobic and π-stacking interactions.

The following table outlines the key steps and objectives of ligand-receptor interaction simulations:

| Simulation Step | Objective | Key Methodologies |

| System Preparation | To obtain accurate 3D structures of the ligand and receptor. | X-ray Crystallography, NMR Spectroscopy, Homology Modeling |

| Molecular Docking | To predict the binding pose and affinity of the ligand. | Rigid or Flexible Docking Algorithms, Scoring Functions |

| Molecular Dynamics | To analyze the stability and dynamics of the complex. | Force Fields (e.g., AMBER, CHARMM), Solvation Models |

| Binding Free Energy Calculation | To quantify the strength of the ligand-receptor interaction. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) |

Intramolecular Hydrogen Bonding Analysis

The structure of this compound features a hydroxyl group (-OH) and a carbonyl group (C=O) in an ortho position on the naphthalene ring system. This arrangement is conducive to the formation of an intramolecular hydrogen bond, a non-covalent interaction where a hydrogen atom is shared between the oxygen atoms of the hydroxyl and carbonyl groups.

Theoretical studies on similar ortho-hydroxyaryl ketones have consistently shown the presence and significance of this intramolecular hydrogen bond. This bond creates a quasi-aromatic six-membered ring, which significantly influences the molecule's conformation, stability, and physicochemical properties.

The key characteristics of the intramolecular hydrogen bond in compounds like this compound include:

Resonance-Assisted Hydrogen Bonding (RAHB): The hydrogen bond is strengthened by the delocalization of π-electrons within the chelate ring formed by the hydrogen bond. This resonance effect increases the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, leading to a stronger and shorter hydrogen bond.

Influence on Molecular Conformation: The intramolecular hydrogen bond locks the orientation of the butanoyl group relative to the naphthalene ring, resulting in a more planar and rigid structure.

Spectroscopic Signatures: The presence of the intramolecular hydrogen bond can be experimentally verified through techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In IR spectroscopy, the O-H stretching vibration is typically observed at a lower frequency and is broadened due to the hydrogen bond. In ¹H NMR, the hydroxyl proton signal is shifted downfield.

Computational methods such as Density Functional Theory (DFT) are powerful tools for analyzing intramolecular hydrogen bonds. These calculations can provide detailed information about the geometry and energy of the hydrogen bond.

The table below summarizes the key parameters of a typical intramolecular hydrogen bond in an ortho-hydroxyaryl ketone, as would be expected for this compound based on studies of analogous compounds.

| Parameter | Description | Typical Calculated Value Range |

| d(O-H) | Length of the covalent bond in the hydroxyl group. | ~0.98 - 1.02 Å |

| d(H...O) | Length of the hydrogen bond. | ~1.6 - 1.8 Å |

| d(O...O) | Distance between the two oxygen atoms. | ~2.5 - 2.7 Å |

| ∠(O-H...O) | Angle of the hydrogen bond. | ~140 - 150° |

| EHB | Energy of the hydrogen bond. | ~7 - 15 kcal/mol |

It is important to note that the strength and geometry of the intramolecular hydrogen bond can be influenced by the solvent environment. In aprotic solvents, the intramolecular hydrogen bond is generally favored, while in protic solvents, there can be competition with intermolecular hydrogen bonds to solvent molecules.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(1-hydroxynaphthalen-2-yl)butan-1-one and its derivatives is increasingly guided by the principles of green chemistry. Traditional syntheses often rely on harsh conditions or environmentally challenging reagents. Emerging research focuses on developing more benign and efficient alternatives.

A significant area of development is the use of multicomponent reactions (MCRs). MCRs are highly valued for their ability to construct complex molecules from simple starting materials in a single step, which enhances atom economy and reduces waste. arcjournals.org The 2-naphthol (B1666908) core, a key precursor, has been extensively used in MCRs to create a wide array of heterocyclic compounds. nih.gov Future work could adapt these one-pot strategies for the efficient synthesis of this compound analogs.

Furthermore, the use of sustainable and unconventional catalysts represents a major research frontier.

Natural Catalysts: Studies have demonstrated the use of natural, acidic fruit juices, such as lemon juice (pH 2-3), as effective and eco-friendly catalysts for reactions involving 2-naphthol to produce 1-amidoalkyl-2-naphthols. This approach offers advantages like short reaction times, clean reaction profiles, and simple work-up procedures.

Recyclable Solid Acids: The development of recyclable, carbon-based solid acid catalysts presents another green alternative. arcjournals.org These catalysts have proven effective in solvent-free, one-pot syntheses of amidoalkyl naphthols, featuring high product yields, short reaction times, and the ability to be recovered and reused multiple times without significant loss of activity. arcjournals.org

Wastewater Valorization: Innovative processes are being designed to utilize wastewater from 2-naphthol production to synthesize other valuable chemicals, such as high-efficiency water-reducing agents, representing a circular economy approach. patsnap.com

Adapting these green protocols—MCRs, natural catalysts, and solid acid catalysts—to the specific synthesis of this compound could lead to more economically viable and environmentally responsible production methods.

Investigation of Underexplored Chemical Transformations and Derivatizations

The molecular architecture of this compound, featuring a reactive hydroxyl group, a carbonyl functional group, and an electron-rich naphthalene (B1677914) ring system, offers numerous possibilities for chemical transformations and the creation of new derivatives.

Future research will likely focus on leveraging these reactive sites:

Heterocycle Synthesis: The 2-naphthol moiety is a well-established building block for constructing diverse N/O-containing heterocyclic frameworks through multicomponent reactions. nih.gov This strategy can be extended to this compound to generate novel, complex molecules with potential biological activities, such as naphthalene-condensed 1,3-oxazin-3-ones, which have been reported as antibacterial agents. rasayanjournal.co.in

Complexation Chemistry: The core structure is an excellent ligand for forming metal complexes. Research on the related compound 1-(1-hydroxynaphthalen-2-yl)ethanone has shown its ability to form stable, octahedrally coordinated dioxomolybdenum(VI) complexes. alliedacademies.org Exploring the coordination chemistry of this compound with various transition metals could yield novel catalysts or materials with interesting magnetic and electronic properties. alliedacademies.orgnih.gov

Derivatization of Functional Groups: The hydroxyl and carbonyl groups are prime targets for derivatization. For instance, the hydroxyl group can be converted into carbamates, as demonstrated with related 1-(4-hydroxyphenyl)-2-propen-1-ones, to explore new bioactive compounds. orientjchem.org The carbonyl group, in turn, can be used to form Schiff bases or thiosemicarbazones, which are known to form heteronuclear complexes with diverse applications. nih.govresearchgate.net

These investigations will expand the chemical space accessible from this compound, paving the way for the discovery of molecules with tailored properties.

Application of Advanced Spectroscopic and Computational Methodologies

To fully understand and predict the behavior of this compound and its derivatives, modern research increasingly combines experimental work with advanced analytical and computational techniques.

Spectroscopic and Electrochemical Analysis: Detailed structural characterization can be achieved through a combination of FT-IR, ¹H and ¹³C-NMR spectroscopy, and mass spectrometry. alliedacademies.orgresearchgate.net For metal complexes, techniques like electron paramagnetic resonance (EPR) spectroscopy are powerful for studying coordination and electronic structure. nih.gov Electrochemical studies can reveal the redox properties of these compounds and their stability, linking them to the electronic effects of substituents. alliedacademies.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools. These methods can be used to:

Validate Molecular Structures: Calculations can reproduce and confirm experimental geometries obtained from techniques like X-ray crystallography. researchgate.net

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra, showing good agreement with experimental results. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can model reaction pathways and transition states, providing insights into how reactions occur.

Assess Molecular Properties: Key characteristics like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and non-linear optical (NLO) properties can be calculated to predict reactivity and potential applications in materials science. researchgate.net

Evaluate Drug-Likeness: Computational tools can predict physicochemical properties, bioactivity scores, and toxicity, guiding the design of new therapeutic agents. nih.govresearchgate.net

The synergy between these advanced experimental and computational methodologies will accelerate the discovery and rational design of new functional molecules based on the this compound scaffold.

Interdisciplinary Research Potential within the Chemical Sciences

The unique structural features of this compound position it as a valuable platform for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and analytical chemistry.

Medicinal Chemistry: The 1,3-amino oxygenated motif, which can be formed from naphthol derivatives, is found in potent drugs, including HIV protease inhibitors. arcjournals.org Derivatives of this compound, such as its Schiff bases, carbamates, or metal complexes, could be screened for a range of biological activities, including anticancer and antibacterial properties. rasayanjournal.co.innih.govorientjchem.org

Materials Science and Catalysis: The ability of the core structure to act as a ligand for metal ions opens avenues in materials science. alliedacademies.org The resulting metal complexes could be explored for their catalytic activity, potentially in asymmetric synthesis, or for applications as novel functional materials with specific optical or magnetic properties. rasayanjournal.co.inresearchgate.net

Analytical Chemistry: The compound and its derivatives could serve as scaffolds for new chemosensors. The naphthalene moiety is fluorescent, and strategic modifications could lead to compounds whose fluorescence changes upon binding to specific metal ions or anions, enabling their detection.

By exploring these interdisciplinary connections, the relevance of this compound can extend far beyond fundamental organic chemistry, contributing to advancements in health, technology, and environmental science.

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Hydroxynaphthalen-2-yl)butan-1-one in academic research?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where naphthalene derivatives react with acylating agents (e.g., butanoyl chloride) under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reaction setup : Use dry solvents (e.g., dichloromethane) to prevent catalyst hydrolysis.

- Catalyst activation : Pre-mix AlCl₃ with the acylating agent to form the reactive acylium ion.

- Workup : Quench the reaction with ice-water, followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can researchers optimize reaction yields for this compound?

Answer:

Yield optimization requires:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of acylating agent relative to the naphthalene derivative.

- Catalyst recycling : Recover AlCl₃ by filtration and reuse in subsequent batches to reduce costs.

- Analytical monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced: What advanced purification techniques are suitable for isolating this compound?

Answer:

For high-purity isolation:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Preparative HPLC : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) at 1.5 mL/min flow rate.

- Distillation : For thermally stable batches, use short-path distillation under reduced pressure (≤0.1 mmHg) .

Advanced: How can structural discrepancies between computational models and experimental data be resolved?

Answer:

Discrepancies often arise from electron density approximations or solvent effects . Mitigation strategies:

- DFT refinement : Use B3LYP/6-311+G(d,p) basis sets to model electron distribution and compare with X-ray crystallography data.

- Solvent correction : Apply the SMD solvation model to simulations to account for solvent polarity.

- Experimental validation : Cross-validate NMR (¹H, ¹³C) and IR spectra with predicted values from Gaussian or ORCA software .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and ketone carbonyl (δ 195–210 ppm).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and hydroxyl group (~3200 cm⁻¹).

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 229.1 .

Advanced: How can researchers evaluate the biological activity of this compound against structural analogs?

Answer:

- In vitro assays :

- Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ampicillin).

- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values).

- SAR studies : Compare with analogs (e.g., 1-(naphthalen-2-yl)butan-1-one) to assess positional effects of hydroxyl groups on activity .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic additions?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with nucleophiles (e.g., Grignard reagents).

- Fukui function analysis : Calculate electrophilicity indices (ω) via Gaussian09 to identify reactive sites.

- Transition state modeling : Apply NEB (nudged elastic band) methods in CP2K to map reaction pathways .

Basic: How should researchers handle contradictions in reported solubility data?

Answer:

- Standardize solvents : Test solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax = 270 nm).

- Control crystallinity : Compare amorphous vs. crystalline forms via PXRD.

- Report conditions : Specify temperature, agitation method, and equilibration time (≥24 hrs) .

Advanced: What strategies improve the compound’s stability during long-term storage?

Answer:

- Light protection : Store in amber vials under argon.

- Temperature : Keep at –20°C to slow keto-enol tautomerization.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation.

- Monitor degradation : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .

Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?

Answer:

- Single-crystal XRD : Collect data at 100 K to minimize thermal motion. Refine using SHELXL (hydrogen positions via DFT-optimized geometries).

- Electron density maps : Analyze residual density peaks near the hydroxyl group to distinguish keto vs. enol forms.

- Hirshfeld surface analysis : Quantify hydrogen-bonding interactions (e.g., O–H···O=C) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.